molecular formula C13H12N2O2S B8637879 4-(Benzylthio)-2-nitroaniline CAS No. 54029-53-7

4-(Benzylthio)-2-nitroaniline

Cat. No.: B8637879
CAS No.: 54029-53-7
M. Wt: 260.31 g/mol
InChI Key: SPZOIXIIJMSYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylthio)-2-nitroaniline is a nitroaniline derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 4-position and a nitro (-NO₂) group at the 2-position of the aniline ring. Nitroanilines are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile functionalization and electron-withdrawing nitro group .

Properties

CAS No.

54029-53-7

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-benzylsulfanyl-2-nitroaniline

InChI

InChI=1S/C13H12N2O2S/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2

InChI Key

SPZOIXIIJMSYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Benzylthio)-2-nitroaniline with structurally analogous 2-nitroaniline derivatives, highlighting substituent effects, molecular properties, and reported activities:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
4-(Benzylthio)-2-nitroaniline (hypothetical) 4-Benzylthio, 2-Nitro C₁₃H₁₂N₂O₂S 260.31 Not reported Expected sulfur-mediated redox activity
5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d) 4-Piperazinyl-dimethylaminoethyl, 2-Nitro C₁₆H₂₅N₅O₃ 336.20 166.2–168.7 Anticancer potential (in vitro)
4-(4′-Methoxyphenyl)-2-nitroaniline (5m) 4-Methoxyphenyl, 2-Nitro C₁₃H₁₂N₂O₃ 244.25 Not reported Synthetic intermediate; orange solid (77% yield)
4-Chloro-N-ethyl-2-nitroaniline 4-Chloro, N-Ethyl, 2-Nitro C₈H₉ClN₂O₂ 200.62 Not reported Agrochemical applications
4-Methoxy-N-methyl-2-nitroaniline 4-Methoxy, N-Methyl, 2-Nitro C₈H₁₀N₂O₃ 182.18 Not reported High LogP (lipophilicity)
4-(Methylsulfonyl)-2-nitroaniline 4-Methylsulfonyl, 2-Nitro C₇H₈N₂O₄S 216.21 Not reported Electron-deficient sulfonyl group

Key Observations:

Substituent Effects: Benzylthio vs. Electron-Withdrawing Groups: The nitro group (-NO₂) at the 2-position stabilizes the aromatic ring via resonance, directing reactivity toward electrophilic substitution at the 4- and 6-positions.

Biological Activities :

  • Piperazinyl derivatives (e.g., compound 3d) demonstrate anticancer activity, suggesting nitrogen-rich substituents enhance targeting of cellular pathways .
  • Sulfur-containing analogs (e.g., benzylthio or methylsulfonyl) may modulate redox interactions or enzyme inhibition, as seen in related thiadiazole derivatives with anticancer properties .

Synthetic Methods :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki reaction in compound 5m synthesis) and nucleophilic substitution (e.g., chloroethyl intermediates in ) are common strategies for functionalizing nitroanilines .

Physicochemical Properties :

  • Melting points vary widely; polar substituents (e.g., sulfonyl) increase crystallinity, while bulky groups (e.g., benzylthio) may reduce it.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.